

# Application Note & Protocol: Assay of Tinidazole by UV-Vis Spectrophotometry

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Compound of Interest		
Compound Name:	Tinidazole (Standard)	
Cat. No.:	B151819	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative determination of Tinidazole in bulk and pharmaceutical dosage forms using UV-Vis spectrophotometry. The described method is simple, accurate, precise, and cost-effective, making it suitable for routine quality control analysis. The protocol includes procedures for the preparation of solutions, determination of the wavelength of maximum absorbance ( $\lambda$ max), and construction of a calibration curve. Additionally, it outlines the validation of the method in accordance with ICH guidelines.

#### Introduction

Tinidazole is a synthetic antiprotozoal and antibacterial agent belonging to the 5-nitroimidazole class.[1] It is widely used in the treatment of infections caused by anaerobic bacteria and protozoa. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of Tinidazole formulations. UV-Vis spectrophotometry is a widely accessible and rapid analytical technique that can be effectively employed for the assay of Tinidazole. This method is based on the principle that Tinidazole absorbs ultraviolet radiation at a specific wavelength, and the absorbance is directly proportional to its concentration.

### **Principle of the Method**

The quantitative determination of Tinidazole is based on the measurement of its absorbance in the UV region. The wavelength of maximum absorbance ( $\lambda$ max) for Tinidazole can vary



depending on the solvent used. Common solvents include phosphate buffer (pH 6.8), sodium hydroxide solutions, and methanol.[1] A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of Tinidazole in a sample solution can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

## Instrumentation and Reagents Instrumentation

- UV-Vis Spectrophotometer (double beam) with 1 cm matched quartz cells.
- Analytical balance
- Volumetric flasks
- Pipettes
- pH meter

#### **Reagents and Chemicals**

- Tinidazole reference standard
- Methanol (AR grade)[1]
- Potassium dihydrogen phosphate (AR grade)[1]
- Sodium hydroxide (AR grade)[1]
- Hydrochloric acid (AR grade)[2][3]
- · Distilled water

# **Experimental Protocol Selection of Solvent and Determination of λmax**

The choice of solvent is critical as it can influence the  $\lambda$ max of Tinidazole. Several solvents have been reported in the literature, each with a corresponding  $\lambda$ max.



Table 1: Solvents and corresponding λmax for Tinidazole

Solvent	λmax (nm)	Reference
Phosphate Buffer (pH 6.8)	317	[1]
1M Piperazine	318	[4]
0.1N NaOH	365	
0.5N NaOH	318, 368.6	[2][3]
0.5N HCI	276, 279.2	[2][3]
Methanol	310	

Protocol for λmax Determination (using Phosphate Buffer pH 6.8):

- Prepare a stock solution of Tinidazole (e.g., 100 μg/mL) in the chosen solvent.
- Prepare a dilute solution (e.g., 10 μg/mL) from the stock solution.
- Scan the dilute solution in the UV-Vis spectrophotometer over a wavelength range of 200-400 nm against a solvent blank.[1]
- Identify the wavelength at which maximum absorbance occurs. This is the λmax.

### **Preparation of Solutions**

- 4.2.1. Preparation of Phosphate Buffer (pH 6.8)
- Accurately weigh 2.73 g of potassium dihydrogen phosphate and dissolve it in distilled water.
   [1]
- Transfer the solution to a 1.0 L volumetric flask and make up the volume with distilled water.
   [1]
- Adjust the pH to 6.8 by adding drops of 0.2 M sodium hydroxide solution.[1]
- 4.2.2. Preparation of Standard Stock Solution (e.g., 100 μg/mL in Phosphate Buffer pH 6.8)



- Accurately weigh 10 mg of Tinidazole reference standard.
- Dissolve it in a small amount of methanol and then transfer it to a 100 mL volumetric flask.[1]
- Make up the volume to the mark with phosphate buffer (pH 6.8).[1]
- 4.2.3. Preparation of Working Standard Solutions for Calibration Curve
- From the standard stock solution, prepare a series of dilutions to obtain concentrations in the linear range (e.g., 3-30 µg/mL).[1]
- For example, to prepare a 3 µg/mL solution, pipette 3 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with phosphate buffer (pH 6.8). Repeat for other concentrations.
- 4.2.4. Preparation of Sample Solution (from tablets)
- Weigh and finely powder 20 Tinidazole tablets.
- Accurately weigh a quantity of the powder equivalent to 100 mg of Tinidazole.
- Transfer the powder to a 100 mL volumetric flask.
- Add about 70 mL of the chosen solvent and sonicate for 15 minutes to dissolve the drug.[2]
- Make up the volume to 100 mL with the solvent.
- Filter the solution through a Whatman filter paper No. 41.[2]
- Dilute the filtrate with the solvent to obtain a concentration within the calibration range.

#### **Construction of the Calibration Curve**

- Set the spectrophotometer to the predetermined  $\lambda$ max.
- Use the solvent as a blank to zero the instrument.
- Measure the absorbance of each working standard solution.



- Plot a graph of absorbance versus concentration (μg/mL).
- Determine the correlation coefficient (R<sup>2</sup>) and the regression equation (y = mx + c). The correlation coefficient should be close to 0.999.[1]

#### **Assay of the Sample**

- Measure the absorbance of the prepared sample solution at the λmax.
- Calculate the concentration of Tinidazole in the sample solution using the regression equation from the calibration curve.
- · Calculate the amount of Tinidazole in the tablet formulation.

#### **Method Validation**

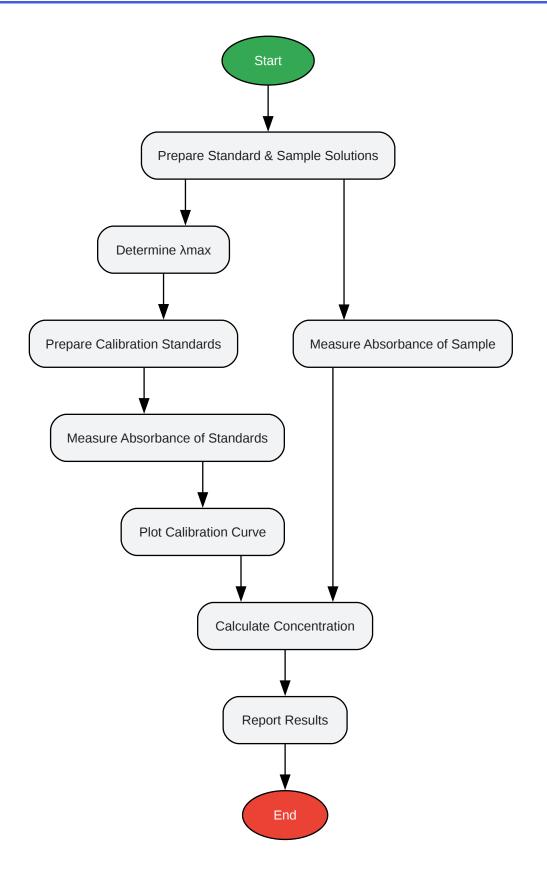
The analytical method should be validated according to ICH guidelines.

Table 2: Summary of Method Validation Parameters

Parameter	Specification	Typical Reported Values
Linearity	R <sup>2</sup> ≥ 0.999	0.9997[1]
Range	-	3.0 - 30 μg/mL[1]
Accuracy (% Recovery)	98 - 102%	98.775 - 100.718%[1]
Precision (% RSD)	≤ 2%	Intraday: < 0.711862%, Interday: < 0.5%[1]
Limit of Detection (LOD)	-	1.56 μg/mL[1]
Limit of Quantification (LOQ)	-	4.73 μg/mL[1]

## **Workflow Diagram**





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Caption: Workflow for Tinidazole Assay by UV-Vis Spectrophotometry.



#### **Data Presentation**

Table 3: Example Calibration Data for Tinidazole in Phosphate Buffer (pH 6.8) at 317 nm

Concentration (µg/mL)	Absorbance
3	[Absorbance Value]
6	[Absorbance Value]
9	[Absorbance Value]
12	[Absorbance Value]
15	[Absorbance Value]
18	[Absorbance Value]
21	[Absorbance Value]
24	[Absorbance Value]
27	[Absorbance Value]
30	[Absorbance Value]

Note: Absorbance values are to be filled in based on experimental data.

### Conclusion

The described UV-Vis spectrophotometric method provides a simple, rapid, and reliable means for the routine analysis of Tinidazole in bulk and pharmaceutical dosage forms. The method is validated to be accurate and precise, meeting the requirements for quality control testing. The choice of solvent can be adapted based on laboratory availability and specific formulation characteristics, with the corresponding  $\lambda$ max being redetermined.

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